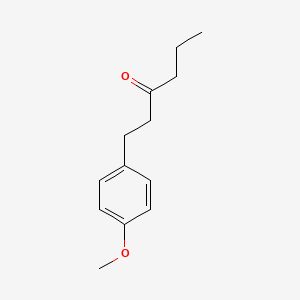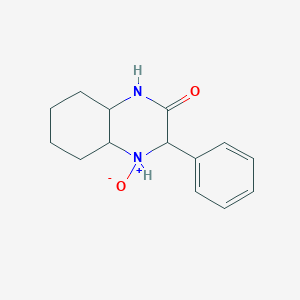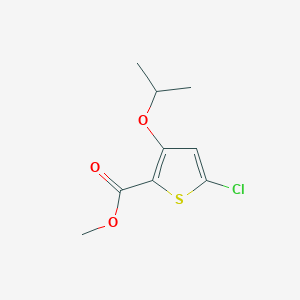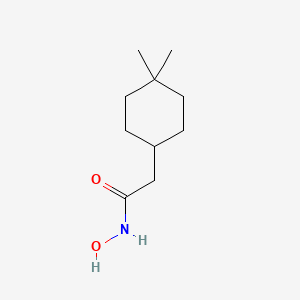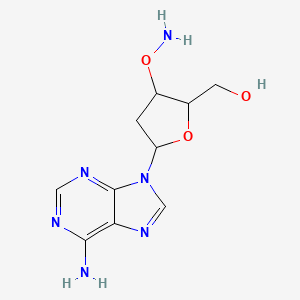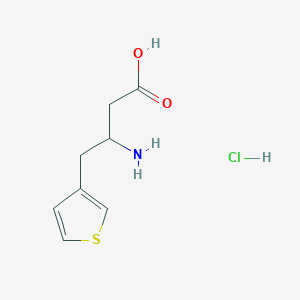
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position, an isopropyl group at the 1st position, and a carboxylic acid methylamide group at the 4th position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as magnesium bromide (MgBr2) and dihydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and ethanol.
Reagents: Magnesium bromide (MgBr2), sodium iodide (NaI), potassium fluoride (KF), and boronic acids.
Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at controlled temperatures.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.
Applications De Recherche Scientifique
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication, induction of apoptosis in cancer cells, or inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1H-indole-4-carboxylic acid: Lacks the isopropyl and methylamide groups.
6-Bromo-1-cyclopentyl-1H-indole-4-carboxylic acid: Contains a cyclopentyl group instead of an isopropyl group.
6-Bromo-1H-indazole-4-carboxaldehyde: Contains an indazole ring instead of an indole ring.
Uniqueness
6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid methylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the carboxylic acid methylamide group enhances its potential for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H15BrN2O |
|---|---|
Poids moléculaire |
295.17 g/mol |
Nom IUPAC |
6-bromo-N-methyl-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C13H15BrN2O/c1-8(2)16-5-4-10-11(13(17)15-3)6-9(14)7-12(10)16/h4-8H,1-3H3,(H,15,17) |
Clé InChI |
ONCNURUDVFBHFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


